[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid
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Overview
Description
[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
The synthesis of [(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid involves multiple steps, including the formation of peptide bonds and the introduction of phosphinic acid groups. The synthetic routes typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve the use of flow microreactor systems to improve efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phosphinic acid groups.
Staudinger Reaction: This reaction involves the use of silylated phosphinic acids and esters to form phosphonamidate peptides.
Scientific Research Applications
[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other key residues involved in the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid can be compared with other similar compounds, such as:
Phosphonamidate Peptides: These compounds share a similar phosphinic acid group and are used in similar applications.
Tertiary Butyl Esters: These compounds have a tert-butyl group and are used in synthetic organic chemistry.
Diterpene Alkaloids: These compounds have complex three-dimensional structures and are used in natural product synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C35H40N3O4P |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid |
InChI |
InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30-,32-,33+/m0/s1 |
InChI Key |
FDAGDZVCWKCEEX-FLPLPDKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](N)P(=O)(C[C@H](CC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(N)P(=O)(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N)O |
Origin of Product |
United States |
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